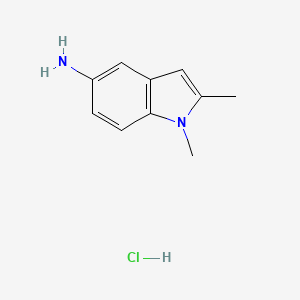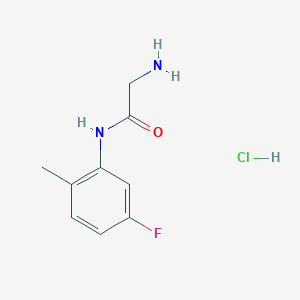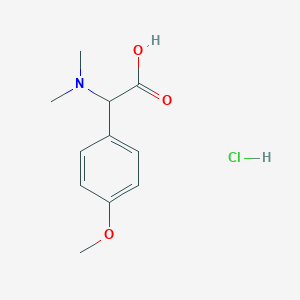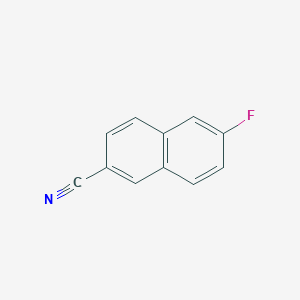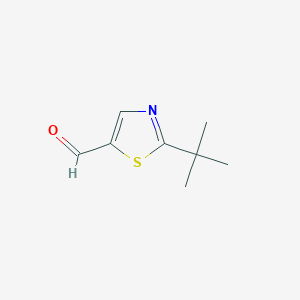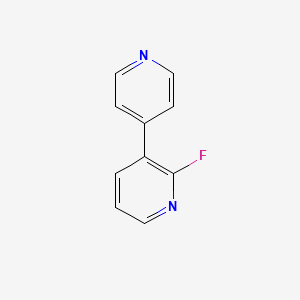
2-Fluoro-3-(pyridin-4-yl)pyridine
概要
説明
This compound belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
Substituted 2-fluoropyridines were recently used in the synthesis of pyridine C-nucleosides as analogues of the natural nucleosides dC and dU . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The Pt [II] atom adopts a distorted square-planar coordination geometry, being C,N-chelated by a 2′,6′-difluoro-2,3′-bipyridine ligand and O,O′-chelated by a pentane-2,4-dionato anionic ligand .科学的研究の応用
Fluorescence Sensors
- Hagimori et al. (2013) developed fluorescent Zn2+ sensors based on a pyridine-pyridone core structure. These sensors exhibit fluorescence ON/OFF switching with Zn2+ and are useful for biological applications including fluorescence imaging in living cells (Hagimori et al., 2013).
Kinase Inhibitors
- Caballero et al. (2011) conducted docking and quantitative structure-activity relationship studies on pyridine derivatives as c-Met kinase inhibitors. Their work helped in understanding molecular features that contribute to high inhibitory activity (Caballero et al., 2011).
Radioligands for Imaging
- Dollé et al. (1998, 1999) synthesized a fluoro compound closely related to 2-Fluoro-3-(pyridin-4-yl)pyridine for imaging central nicotinic acetylcholine receptors. This compound has high affinity and selectivity, making it suitable for PET imaging (Dollé et al., 1998), (Dollé et al., 1999).
Chemo-sensing Applications
- Rahman et al. (2017) developed salicylaldehyde-based hydrazones for fluorescent "turn on" chemo-sensing of Al3+. These hydrazones, including derivatives of this compound, showed high selectivity and were applied in living cells imaging (Rahman et al., 2017).
Novel Synthesis Methods
- Oberdorfer et al. (1988) reported the preparation of 1-[18F]fluoro-2-pyridone, a new 18F-labelled precursor, suggesting its utility in selective labeling in synthesis (Oberdorfer et al., 1988).
Electrosynthesis
- Fang et al. (2004) demonstrated the electrochemical synthesis of 4-fluoropyridine, an approach that highlights the versatility of pyridine fluorination and its implications in material science and medicinal chemistry (Fang et al., 2004).
将来の方向性
作用機序
Target of Action
Fluoropyridines, a class of compounds to which 2-fluoro-3-(pyridin-4-yl)pyridine belongs, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how this compound interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of biologically active compounds , suggesting that they may play a role in various biochemical pathways.
Pharmacokinetics
The presence of fluorine atoms in the compound could potentially influence these properties, as fluorine-containing substituents are often incorporated into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
Result of Action
Fluoropyridines are often used in the synthesis of biologically active compounds , suggesting that they may have various effects at the molecular and cellular level.
Action Environment
The presence of fluorine atoms in the compound could potentially influence these aspects, as fluorine-containing substituents are often incorporated into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
生化学分析
Biochemical Properties
2-Fluoro-3-(pyridin-4-yl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound acts as a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the molecule. For instance, it has been observed that fluorinated pyridines, including this compound, can interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, by forming stable complexes . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to interact with cell surface receptors and intracellular signaling molecules, leading to changes in downstream signaling pathways . This can result in altered gene expression profiles and metabolic fluxes, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atom in the compound enhances its binding affinity to target proteins by forming strong hydrogen bonds and van der Waals interactions . This can lead to the inhibition of specific enzymes, such as kinases and phosphatases, which play critical roles in cell signaling and metabolic pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound. Long-term studies have shown that continuous exposure to this compound can result in sustained changes in cellular functions, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and proteins involved in detoxification processes . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can influence the overall metabolic profile of cells and tissues, affecting processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . The localization of the compound can influence its activity and function, as it can interact with different sets of biomolecules in each compartment, leading to distinct cellular outcomes.
特性
IUPAC Name |
2-fluoro-3-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDWRQVPLMUBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

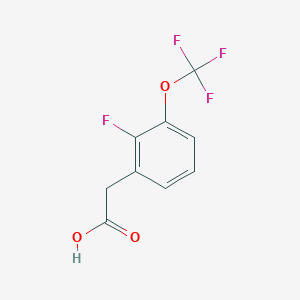




![2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate](/img/structure/B1439575.png)
